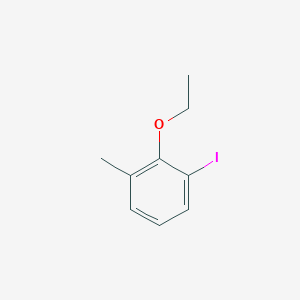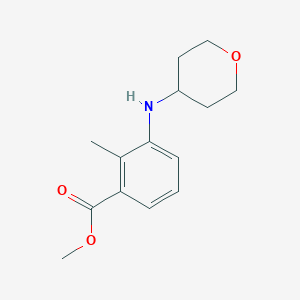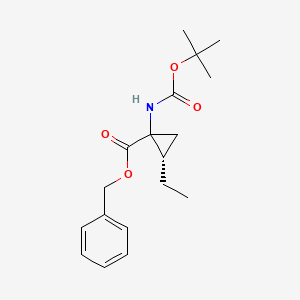
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzyl moiety, further connected to a methylpyridin-3-amine core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride typically involves multiple steps. One common approach starts with the allylation of 4-hydroxybenzyl alcohol to form 4-(allyloxy)benzyl alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with N-methylpyridin-3-amine under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield 4-formylbenzyl-N-methylpyridin-3-amine, while reduction of a nitro group would produce the corresponding amine derivative.
科学研究应用
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridin-3-amine core can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(4-(Allyloxy)benzyl)-N-(tert-butyl)amine hydrochloride
- N-(4-(Allyloxy)benzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
Uniqueness
N-(4-(Allyloxy)benzyl)-N-methylpyridin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development.
属性
分子式 |
C16H19ClN2O |
|---|---|
分子量 |
290.79 g/mol |
IUPAC 名称 |
N-methyl-N-[(4-prop-2-enoxyphenyl)methyl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-3-11-19-16-8-6-14(7-9-16)13-18(2)15-5-4-10-17-12-15;/h3-10,12H,1,11,13H2,2H3;1H |
InChI 键 |
ZWRYKOQWKSWVAD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)OCC=C)C2=CN=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)




![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)






